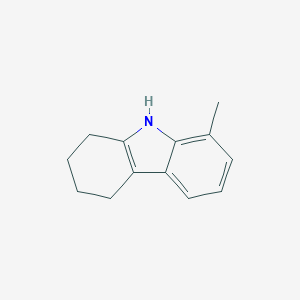

2,3,4,9-Tetrahydro-8-methyl-1H-carbazole

Description

Properties

IUPAC Name |

8-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h4-5,7,14H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOBXTJUYFKXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172880 | |

| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19283-51-3 | |

| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19283-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019283513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-8-methyl-1H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWK8Z87M8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole and Derived Structures

Classical Approaches in Tetrahydrocarbazole Construction

Traditional methods for synthesizing the tetrahydrocarbazole core have been well-established for decades. These foundational reactions remain relevant and are often the basis for more modern adaptations.

Fischer Indole (B1671886) Synthesis and its Adaptations for Substituted Systems

The Fischer indole synthesis is a cornerstone in the preparation of indole-containing compounds, including tetrahydrocarbazoles. wjarr.com This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde, in this case, a cyclohexanone (B45756) derivative, followed by a niscair.res.inniscair.res.in-sigmatropic rearrangement. wjarr.comyoutube.com For the synthesis of substituted systems like 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole, a correspondingly substituted phenylhydrazine is required.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. youtube.com Subsequent protonation and the key niscair.res.inniscair.res.in-sigmatropic rearrangement lead to the formation of a new carbon-carbon bond. Aromatization through the loss of ammonia (B1221849) yields the final indole ring system. youtube.com The reaction can be catalyzed by various acids, including Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids. wjarr.comcdnsciencepub.com The choice of acid and reaction conditions can influence the regioselectivity when using unsymmetrically substituted cyclohexanones. cdnsciencepub.com

The Borsche-Drechsel cyclization is a specific application of the Fischer indole synthesis for preparing tetrahydrocarbazoles from cyclohexanone and phenylhydrazine. wjarr.comniscair.res.in This method has been widely used for the synthesis of various substituted tetrahydrocarbazoles. wjarr.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylhydrazine and Cyclohexanone | Glacial Acetic Acid | 2,3,4,9-Tetrahydro-1H-carbazole | 88% | niscair.res.in |

| 4-Methoxyphenylhydrazine and Substituted Cyclohexanone | Acetic Acid/HCl | Substituted 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | Not specified | wjarr.com |

| 2-o-tolylhydrazono-cyclohexanone | Acetic acid and Hydrochloric acid, reflux | 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 63% | nih.gov |

| Phenylhydrazine hydrochloride and Cyclohexanone | K-10 montmorillonite (B579905) clay, microwave (600 W), 3 min | 1,2,3,4-tetrahydrocarbazole | 96% | wjarr.com |

Cyclization Reactions from Precursor Indole Derivatives

An alternative to constructing the indole ring in situ is to start with a pre-formed indole derivative and perform a cyclization to build the adjacent cyclohexane (B81311) ring. One such method involves the acid-catalyzed ring closure of 3-indolebutyric acid. wjarr.com This intramolecular Friedel-Crafts acylation, typically promoted by polyphosphoric acid (PPA), leads to the formation of 1-oxo-1,2,3,4-tetrahydrocarbazoles. wjarr.comtandfonline.com Subsequent reduction of the ketone can then yield the fully saturated tetrahydrocarbazole. This approach is particularly useful for accessing specific isomers that may be difficult to obtain through other methods.

Another strategy involves the palladium-catalyzed annulation of o-iodoanilines with cyclic ketones. orgsyn.org This method provides a direct route to tetrahydrocarbazoles under relatively mild conditions. The reaction is highly regioselective, making it a valuable tool for the synthesis of specifically substituted derivatives. orgsyn.org

Bischler Synthesis and Related Methods

The Bischler synthesis offers a viable alternative to the Fischer indole route for preparing tetrahydrocarbazoles. tandfonline.comacs.org This method involves the condensation of an α-halocyclohexanone, such as 2-chlorocyclohexanone, with an aromatic amine. acs.org The initial reaction forms an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization to yield the tetrahydrocarbazole. tandfonline.com While the Bischler synthesis can be effective, it sometimes suffers from lower yields and the need for a two-step operation, which has limited its widespread use compared to the Fischer synthesis. tandfonline.comtandfonline.com However, the ready availability of the starting materials makes it an attractive option, and modifications to improve the methodology have been explored. tandfonline.comacs.org

Advanced Synthetic Strategies and Catalytic Systems

In recent years, a focus on green chemistry and process efficiency has driven the development of advanced synthetic strategies for tetrahydrocarbazole synthesis. These methods often employ novel catalysts and energy sources to improve yields, reduce reaction times, and minimize environmental impact.

Application of Ionic Liquids in Green Synthesis

Ionic liquids have emerged as environmentally benign solvents and catalysts for a variety of organic transformations, including the Fischer indole synthesis. researchgate.netresearchgate.net For the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) has been shown to be an efficient catalyst. wjarr.comacgpubs.org The use of ionic liquids can lead to high yields and shorter reaction times due to their unique properties, such as high polarity and thermal stability. researchgate.netacgpubs.org Furthermore, the ionic liquid can often be recovered and reused, adding to the sustainability of the process. acgpubs.org In some cases, the combination of an ionic liquid with a traditional Lewis acid catalyst, such as ZnCl2, can lead to even better yields than when either is used alone. researchgate.net

| Reactants | Ionic Liquid/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Substituted phenylhydrazine and substituted cyclohexanone | 1-butyl-3-methylimidazolium tetrafluoroborate [bmim][BF4] | Not specified | 29-49% | wjarr.com |

| Phenylhydrazine hydrochloride and Cyclohexanone | [bmim][BF4] (20 mol%) | Methanol | High yields | acgpubs.org |

| Not specified | Pyridinium-based ionic liquids with ZnCl2 | Not specified | 89.66% | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a popular technology in organic synthesis due to its ability to significantly accelerate reaction rates. tandfonline.comtandfonline.com This technique has been successfully applied to the synthesis of 1,2,3,4-tetrahydrocarbazoles, offering advantages such as rapid reactions, clean reaction conditions, and ease of manipulation. tandfonline.comtandfonline.comresearchgate.net

One notable application is in a one-pot synthesis from substituted 2-bromocyclohexanones and anilines, which proceeds without the need for additional catalysts. tandfonline.com The choice of solvent is crucial in these reactions, with higher boiling point solvents like 2-ethoxyethanol (B86334) often providing superior yields. tandfonline.comtandfonline.com Microwave-assisted Fischer indole synthesis has also been reported, using catalysts such as K-10 montmorillonite clay, leading to excellent yields in very short reaction times. wjarr.com

| Reactants | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-bromocyclohexanones and substituted anilines | 325 W, 10 min | 2-ethoxyethanol | up to 84% | wjarr.com |

| Phenylhydrazine and Cyclohexanone | 600 W, 3 min, K-10 montmorillonite clay | Methanol | 96% | wjarr.com |

| 2-methoxy-4-nitro-phenylhydrazine and Cyclohexanone | 100 W, 140°C | Acetic acid | 80% | wjarr.com |

Regioselective Synthesis of Functionalized Tetrahydrocarbazoles

The synthesis of functionalized tetrahydrocarbazoles, where substituents are placed at specific positions on the molecule, often employs methods that control the reaction's orientation. One of the foundational methods for creating the tetrahydrocarbazole core is the Borsche-Drechsel cyclization. This reaction involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanone. niscair.res.inwjarr.com By selecting appropriately substituted phenylhydrazines, this method allows for the introduction of substituents onto the benzene (B151609) ring portion of the carbazole (B46965) system.

Modern synthetic strategies have expanded upon these classical methods to offer greater control and variety. For instance, visible-light-induced radical [4 + 2] cycloaddition provides a powerful route to functionalized tetrahydrocarbazoles under mild conditions. researchgate.net Other advanced techniques include the regioselective cascade annulation of indoles with alkynediones, triggered by catalysts like Cp*RhIII, which allows for the construction of complex tetrahydrocarbazoles. rsc.org An electrochemical approach has also been developed, enabling the synthesis of functionalized tetrahydrocarbazoles through a sulfonylation-triggered cyclization of indole derivatives, which avoids the need for transition-metal catalysts or chemical oxidants. rsc.org

These diverse methods underscore the ongoing development of synthetic routes that offer high regioselectivity, which is crucial for preparing specific isomers like the 8-methyl derivative for further study and application.

| Method | Description | Key Features |

| Borsche-Drechsel Cyclization | Acid-catalyzed rearrangement of a cyclohexanone phenylhydrazone to form the tetrahydrocarbazole scaffold. niscair.res.inwjarr.com | A classic and fundamental method for forming the core ring structure. |

| Visible-light-induced Cycloaddition | A photocatalyzed radical [4 + 2] cycloaddition of redox-active indole esters with alkenes. researchgate.net | Proceeds under mild conditions; offers access to a variety of functionalized products. |

| Cascade Annulation | A Cp*RhIII-catalyzed cascade reaction between indoles and alkynediones. rsc.org | Achieves C2 and C3 difunctionalization of indoles in a single pot. |

| Electrosynthesis | An electrochemical reaction of indole derivatives and sodium sulfinates. rsc.org | A green chemistry approach that avoids transition-metal catalysts and chemical oxidants. |

Strategic Utilization of Key Synthetic Intermediates

The synthesis of complex carbazole derivatives often proceeds through key intermediate compounds that can be strategically modified. Ketone-containing precursors are particularly valuable in this regard, as the keto group provides a reactive site for a wide range of chemical transformations.

Derivatization from 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

The compound 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a pivotal precursor for a variety of derivatives. Its own synthesis can be accomplished via the Fischer indole synthesis, by refluxing 2-(2-o-tolylhydrazono)-cyclohexanone in a mixture of acetic and hydrochloric acid, yielding the target compound. nih.gov

Once obtained, the ketone at the 1-position is a versatile handle for further functionalization. For example, it can undergo condensation reactions with various aldehydes. A notable reaction is the equimolar mixing with furan-2-carbaldehyde in the presence of ethanolic potassium hydroxide, which results in the formation of (E)-2-(furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. nih.gov This reaction demonstrates the utility of the carbazol-1-one intermediate in creating more complex, hetero-annulated structures.

Furthermore, this intermediate is instrumental in synthesizing fully aromatized carbazole systems. Treatment of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with ethyl formate (B1220265) in the presence of sodium hydride leads to the formation of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. iucr.org This transformation highlights the role of the tetrahydrocarbazol-1-one as a stepping stone to biologically relevant carbazole alkaloids.

| Precursor | Reagents | Product |

| 2-(2-o-tolylhydrazono)-cyclohexanone | Acetic acid, Hydrochloric acid | 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov |

| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Furan-2-carbaldehyde, Ethanolic KOH | (E)-2-(furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov |

| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Ethyl formate, Sodium hydride | 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde iucr.org |

Approaches via 1-Keto-1,2,3,4-tetrahydrocarbazole Precursors

On a broader scale, 1-keto-1,2,3,4-tetrahydrocarbazoles are a well-established class of synthetic intermediates crucial for accessing a wide array of carbazole derivatives. researchgate.netresearchgate.netnih.gov Their importance lies in the synthetic versatility of the tetrahydrocarbazole skeleton combined with the reactivity of the ketone group.

Reactivity and Mechanistic Transformations of 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole and Its Analogues

Functionalization Reactions at the Carbazole (B46965) Nitrogen (N9)

The nitrogen atom (N9) in the pyrrole (B145914) ring of tetrahydrocarbazoles acts as a Lewis base, making it susceptible to reactions with a variety of electrophiles. wjarr.com This nucleophilicity is central to many functionalization strategies aimed at modifying the properties of the carbazole core.

N-alkylation of the carbazole nucleus is a common transformation that introduces alkyl substituents onto the nitrogen atom. This reaction typically proceeds by treating the tetrahydrocarbazole with an alkyl halide in the presence of a base. For instance, carbazole and its derivatives react efficiently with alkyl halides under microwave irradiation in a dry media, using potassium carbonate as a solid support, to yield N-alkylated products. researchgate.net This method provides a fast and high-yield route to compounds like 9-methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole and 9-ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole. niscair.res.in The reaction involves the deprotonation of the N-H group, followed by nucleophilic attack of the resulting anion on the electrophilic carbon of the alkyl halide.

N-arylation introduces an aryl group at the N9 position, a reaction often achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. Copper-catalyzed N-arylation of carbazole with various iodobenzenes, using a copper(I) iodide/1,10-phenanthroline catalytic system, has been shown to be effective. researchgate.net These reactions expand the structural diversity of the carbazole framework, allowing for the synthesis of complex molecules with potential applications in materials science and pharmaceuticals.

Table 1: Examples of N-Alkylation Reactions on Tetrahydrocarbazole Analogues

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | Methylating Agent | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 71% | niscair.res.in |

| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | Ethylating Agent | 9-Ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 64% | niscair.res.in |

Acetylation of the N9 nitrogen is another important functionalization reaction. The reaction of 1,2,3,4-tetrahydrocarbazole with acetyl chloride in glacial acetic acid affords the corresponding N-acetyl derivative. mdpi.com This transformation introduces an acetyl group, which can influence the electronic properties of the carbazole ring system and serve as a protecting group or a precursor for further synthetic modifications.

Transformations Involving the Saturated Ring System

The partially saturated cyclohexane (B81311) ring of the tetrahydrocarbazole system is prone to various transformations, most notably oxidation reactions that can lead to either aromatization or the introduction of new functional groups.

The oxidation of the saturated ring can lead to different products depending on the oxidant and reaction conditions. Stronger oxidation can result in the complete aromatization of the polycyclic system to form the corresponding carbazole. exlibrisgroup.comosi.lv For example, the anodic oxidation of 1,2,3,4-tetrahydrocarbazole in aqueous acetonitrile can lead to the formation of dimers through a linkage between carbon 4a of one unit and carbon 7 of another. researchgate.net

Conversely, reduction reactions are less common but can be employed on derivatives containing reducible functional groups. For instance, the nitro group in 6-nitro-2,3,4,9-tetrahydro-1H-carbazole can be reduced to an amino group using reagents like sodium dithionite, yielding 6-amino-2,3,4,9-tetrahydro-1H-carbazole. niscair.res.in

Significant research has focused on the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. exlibrisgroup.comosi.lv The choice of oxidant plays a crucial role in determining the reaction outcome. Depending on the nature of the selected oxidant, the reaction can yield either 2,3,4,9-tetrahydro-1H-carbazol-1-ones or lead to ring-opening to form 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. exlibrisgroup.comosi.lv This selectivity allows for the targeted synthesis of specific carbazole derivatives. For benzo-fused tetrahydrocarbazoles, the primary oxidation pathway often leads to the complete aromatization of the molecule. exlibrisgroup.comosi.lv The solvent and reactant concentrations are also critical parameters that influence the course of these oxidation processes. exlibrisgroup.comosi.lv

Table 2: Outcomes of Chemo- and Regioselective Oxidation of Tetrahydrocarbazoles

| Substrate | Oxidant Type | Major Product Type | Reference |

| Substituted 2,3,4,9-tetrahydro-1H-carbazole | Oxidant A | 2,3,4,9-Tetrahydro-1H-carbazol-1-one | exlibrisgroup.comosi.lv |

| Substituted 2,3,4,9-tetrahydro-1H-carbazole | Oxidant B | 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione | exlibrisgroup.comosi.lv |

| Benzo-fused tetrahydrocarbazole | Various Oxidants | Aromatized Carbazole System | exlibrisgroup.comosi.lv |

Reactions Involving Side Chains and Substituents

Functional groups attached to the tetrahydrocarbazole core can undergo a variety of chemical transformations. For example, 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can serve as a versatile starting material. nih.gov The reaction of this compound with ethyl acetate can yield 2-acetyl-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. researchgate.net This acetylated derivative is a key intermediate for the synthesis of more complex heterocyclic systems. It can be used to prepare isoxazolo- and pyrazolo-fused carbazoles through reactions with reagents like hydroxylamine hydrochloride or hydrazine hydrate. researchgate.net These reactions demonstrate how substituents on the carbazole framework can be elaborated to construct novel, fused-ring systems.

Esterification and Decarboxylation

Esterification of tetrahydrocarbazole carboxylic acids is a common transformation. For instance, N-protected tetrahydrocarbazole-1-carboxylic acid can be converted to its corresponding methyl ester. nih.gov Visible-light-mediated photocatalysis has been shown to be an effective method for these types of transformations. nih.gov

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). masterorganicchemistry.com This process is particularly efficient for β-keto acids and their derivatives upon heating. masterorganicchemistry.com The mechanism for the decarboxylation of β-keto acids proceeds through a cyclic, concerted six-membered ring transition state, which results in an enol intermediate that subsequently tautomerizes to the more stable ketone. masterorganicchemistry.com In the context of tetrahydrocarbazole analogues, this reaction is a key step in syntheses like the acetoacetic ester synthesis, where an ester is hydrolyzed to a β-keto acid and then decarboxylated. masterorganicchemistry.com Silver carbonate in the presence of acetic acid has been noted as a catalyst for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org

| Reaction | Substrate Example | Reagent/Condition | Product Example |

| Esterification | 9-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid | Not Specified | 9-(tert-Butyl) 1-Methyl 1,2,3,4-Tetrahydro-9H-carbazole-1,9-dicarboxylate nih.gov |

| Decarboxylation | β-Keto acids, Malonic acids | Heat | Ketone or Carboxylic Acid masterorganicchemistry.com |

| Protodecarboxylation | Heteroaromatic carboxylic acids | Ag2CO3, AcOH in DMSO | Decarboxylated heteroaromatic compound organic-chemistry.org |

Hydroxylation and Amidation Reactions

Hydroxylation of the tetrahydrocarbazole ring system can be achieved through electrochemical oxidation. The oxidation of 1-carbomethoxy-1,2,3,4-tetrahydrocarbazole at a carbon felt anode in aqueous acetonitrile has been shown to yield 1-hydroxy-1-carbomethoxy-1,2,3,4-tetrahydrocarbazole. researchgate.net This reaction proceeds by formal substitution of a hydrogen atom with a hydroxide group, with sodium bicarbonate used to control the acidity of the medium. researchgate.net

Amidation reactions on the tetrahydrocarbazole core are also synthetically valuable. For example, the synthesis of tert-Butyl 1-carbamoyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate has been reported. nih.gov This compound features a primary amide group at the C1 position, demonstrating a direct amidation pathway or conversion from a carboxylic acid precursor.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is central to synthetic organic chemistry, enabling the construction of more complex molecular architectures from simpler precursors.

Organometallic Coupling Reactions (e.g., Grignard Reagents)

The reaction of tetrahydrocarbazole analogues with organometallic reagents such as Grignard reagents provides a direct method for alkylation. The reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with various organomagnesium halides in the presence of copper(I) chloride proceeds through a radical mechanism. rsc.orgresearchgate.net This reaction exclusively forms cis-4a,9a-dialkylhexahydrocarbazole derivatives. rsc.orgresearchgate.net The stereochemistry of the cis-ring junction has been confirmed through alkylation of an η6-tricarbonylchromium complex of the starting material. rsc.orgresearchgate.net

Another important class of organometallic coupling reagents are lithium dialkylcuprates, also known as Gilman reagents. libretexts.orglibretexts.org These reagents are valuable for their ability to couple with organohalides to form a new carbon-carbon bond. libretexts.orglibretexts.org While less reactive than Grignard reagents, they offer greater selectivity, for instance, reacting with acid chlorides to produce ketones without proceeding to the tertiary alcohol. youtube.com

The Suzuki-Miyaura reaction is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboranes and halides or triflates. libretexts.orglibretexts.org This reaction is widely used in the pharmaceutical industry to prepare biaryl compounds. openstax.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orglibretexts.org

| Reaction Type | Substrate Example | Reagent | Product Type | Mechanism Highlight |

| Grignard Reaction | 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole | R-MgX, Cu2Cl2 | cis-4a,9a-dialkylhexahydrocarbazole | Radical mechanism rsc.orgresearchgate.net |

| Gilman Coupling | Organohalide | LiR2Cu | Coupled hydrocarbon | SN2-like substitution followed by reductive elimination libretexts.orglibretexts.org |

| Suzuki-Miyaura Coupling | Aromatic Halide | Ar-B(OH)2, Pd catalyst | Biaryl compound | Oxidative addition, transmetalation, reductive elimination libretexts.orglibretexts.orgopenstax.org |

Hetero-Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction and its hetero-variant are powerful tools for constructing six-membered rings. mdpi.com In the context of tetrahydrocarbazoles, these cycloaddition reactions are used to build the core structure or add further fused rings. Gold-catalyzed formal [4+2] cycloadditions of vinyl indoles with N-allenamides have been developed to synthesize tetrahydrocarbazole derivatives. researchgate.net Similarly, visible-light-mediated radical [4+2] cycloadditions provide an efficient route to functionalized tetrahydrocarbazoles. nih.gov

However, the success of these reactions can be sensitive to steric hindrance. For example, the reaction of 2,3,4,9-tetrahydro-1H-carbazole with a cyclic 1,2-diaza-1,3-diene did not proceed efficiently, with only trace amounts of the formal [4+2] cycloaddition product being detected, likely due to steric effects. uniurb.it Another powerful strategy involves the in-situ generation of indole-2,3-quinodimethanes, which then undergo Diels-Alder reactions with various dienophiles to construct functionalized tetrahydrocarbazoles. beilstein-archives.org

| Reaction | Reactants | Catalyst/Conditions | Product |

| Formal [4+2] Cycloaddition | Vinyl indoles and N-allenamides | Gold catalyst | Tetrahydrocarbazole derivatives researchgate.net |

| Radical [4+2] Cycloaddition | Indole-derived enamides | Rose Bengal or [Ru(bpy)3]2+, visible light | Tetrahydrocarbazoles nih.gov |

| Diels-Alder Reaction | In-situ generated indole-2,3-quinodimethanes and dienophiles | Heat or Lewis Acid | Functionalized tetrahydrocarbazoles beilstein-archives.org |

Pictet-Spengler Reaction in Ring-Fused Systems

The Pictet-Spengler reaction is a fundamental transformation in organic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is a powerful method for constructing tetrahydro-β-carboline (THBC) and tetrahydroisoquinoline (THIQ) frameworks, which are core structures in many alkaloids. nih.govmdpi.com

The reaction's driving force is the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic aromatic ring (such as the indole (B1671886) nucleus). wikipedia.org The reaction can be extended to create more complex, ring-fused systems. For example, an intramolecular Pictet-Spengler reaction of cyclic iminium ions, generated in-situ, has been used to synthesize benzo rsc.orgresearchgate.netoxazepino-fused tetrahydro-β-carboline derivatives in a one-pot cascade sequence. researchgate.net This demonstrates the utility of the Pictet-Spengler reaction in building polyheterocyclic frameworks fused to the core tetrahydrocarbazole-like structure. nih.govresearchgate.net The combination of the Pictet-Spengler reaction with multicomponent reactions, such as the Ugi reaction, has also been exploited to construct highly complex polycyclic architectures in high yields. nih.gov

Rearrangement Pathways and Isomerization Phenomena

Rearrangements and isomerizations are key processes that can lead to significant structural changes in molecules. In the chemistry of tetrahydrocarbazoles, these phenomena can give rise to stereoisomers and novel structural motifs.

One notable example involves a stereospecific migration. Enantioenriched 2,3,4,9-tetrahydro-1H-carbazoles have been synthesized from spiro cyclopentane-1,3'-indole products via a stereospecific migration, showcasing a sophisticated rearrangement pathway. researchgate.net

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, has also been observed in tetrahydrocarbazole derivatives. The electrochemical oxidation of 1,2,3,4-tetrahydrocarbazole in a basic medium can produce a 4a-N′ dehydrodimer which is isolated as a pair of atropisomers due to restricted rotation around a nitrogen-sp3 carbon bond. researchgate.net Furthermore, the synthesis of tetrahydrocarbazole-embedded styrene atropisomers has been reported, proceeding through an in-situ formed vinylidene ortho-quinone methide (VQM) intermediate. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR data is crucial for the unambiguous assignment of a molecule's structure. This involves analyzing the chemical environment of each proton and carbon atom.

Proton (¹H) NMR for Aliphatic and Aromatic Region Analysis

A ¹H NMR spectrum for 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole would be expected to show distinct signals for the protons in the aliphatic (cyclohexene) and aromatic portions of the molecule, as well as the methyl group and the N-H proton. However, specific chemical shifts (δ), coupling constants (J), and multiplicities for this isomer have not been reported.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would confirm the 13 carbon atoms of its skeleton. This experimental data is currently unavailable in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is a soft ionization technique that typically provides the molecular weight of the compound, often as a protonated molecule [M+H]⁺. Specific ESI-MS data for this compound is not documented.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying compounds in complex mixtures. There are no published LC-MS applications or studies specifically detailing the analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectroscopy provides valuable information about the key structural motifs, including the N-H group of the pyrrole (B145914) ring, the aromatic C-H bonds of the benzene (B151609) ring, and the aliphatic C-H bonds of the saturated cyclohexene (B86901) ring.

The IR spectrum of a typical tetrahydrocarbazole scaffold exhibits several characteristic absorption bands. A prominent peak is the N-H stretching vibration, which typically appears as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. For instance, in a related compound, 6-methoxy-1,2,3,4-tetrahydrocarbazole, the amide N-H stretch is observed at 3198 cm⁻¹ nih.goviucr.org. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene (-CH₂) groups of the tetrahydro ring appear just below 3000 cm⁻¹ nih.goviucr.org. Aromatic C=C stretching vibrations usually produce a series of peaks in the 1450-1600 cm⁻¹ region. For derivatives containing a carbonyl group, such as 1-oxo-1,2,3,4-tetrahydrocarbazoles, a strong C=O stretching band is evident, typically around 1640-1680 cm⁻¹ nih.goviucr.orgresearchgate.net.

These spectral fingerprints are crucial for confirming the successful synthesis of the tetrahydrocarbazole core and for identifying the presence of various substituents.

Table 1: Characteristic Infrared Absorption Frequencies for Tetrahydrocarbazole Scaffolds Data compiled from spectroscopic analyses of related tetrahydrocarbazole structures.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Pyrrole) | Stretching | 3200 - 3500 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak to Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium, Multiple Bands |

| C-N | Stretching | 1200 - 1350 | Medium |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

X-ray crystallographic studies of tetrahydrocarbazole derivatives reveal that the fused ring system is inherently non-planar. The saturated cyclohexene or cyclohexenone ring typically adopts a specific conformation to minimize steric strain. For example, in the closely related compound 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the cyclohexenone ring adopts an envelope conformation nih.gov. In this arrangement, one carbon atom deviates significantly from the plane formed by the other atoms in the ring. Similarly, the cyclohexene ring in 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one also exists in an envelope form scispace.com. The parent compound, 2,3,4,9-tetrahydro-1H-carbazole, has been observed to have a cyclohexene ring in a half-chair conformation researchgate.net. The specific conformation is influenced by the substitution pattern and the crystal packing forces.

Table 2: Representative Crystallographic Data for 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Data from a single-crystal X-ray diffraction study. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5245 (2) |

| b (Å) | 7.1564 (1) |

| c (Å) | 13.5870 (3) |

| β (°) | 93.960 (2) |

| Volume (ų) | 1020.90 (3) |

| Z (molecules/unit cell) | 4 |

The non-planar nature of the tetrahydrocarbazole skeleton is quantitatively described by its dihedral angles. The fusion of the saturated six-membered ring to the planar indole (B1671886) system introduces significant puckering. Crystallographic studies confirm that the carbazole (B46965) unit itself is not perfectly planar. In 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the dihedral angle between the mean planes of the benzene ring and the fused pyrrole ring is 0.96 (7)° nih.gov. In a fully aromatic system like 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the dihedral angle between the two six-membered rings of the carbazole unit is approximately 2.0-2.2° iucr.orgresearchgate.net. The pyrrole ring in this molecule forms dihedral angles of about 0.8° with the methyl-substituted benzene ring and 1.4° with the other benzene ring iucr.orgresearchgate.net. These small but significant deviations from coplanarity are characteristic of the carbazole framework and are exacerbated in the tetrahydro derivatives due to the saturated ring.

Table 3: Selected Dihedral Angles in Methyl-Substituted Carbazole Derivatives

| Compound | Rings | Dihedral Angle (°) |

| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov | Benzene and Pyrrole | 0.96 (7) |

| 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde (Molecule A) iucr.orgresearchgate.net | Benzene and Benzene | 2.20 (9) |

| 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde (Molecule A) iucr.orgresearchgate.net | Pyrrole and Methyl-substituted Benzene | 0.82 (10) |

The solid-state packing of tetrahydrocarbazole molecules is governed by a network of intermolecular interactions. Hydrogen bonds are particularly significant, with the N-H group of the pyrrole ring acting as a hydrogen bond donor. In derivatives with acceptor groups (like carbonyls), strong intermolecular N—H⋯O hydrogen bonds are often observed, which can form specific motifs, such as R²₂(10) rings, linking molecules into dimers or chains nih.gov.

In addition to classical hydrogen bonds, weaker interactions play a crucial role. These include C—H⋯π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, and N—H⋯π interactions nih.govnih.govresearchgate.net. These forces, along with π-stacking between the aromatic portions of adjacent molecules, contribute significantly to the stability of the crystal lattice iucr.org. The interplay of these varied interactions dictates the final crystal packing arrangement.

Table 4: Example of Hydrogen-Bond Geometry in 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

| N9—H9⋯O1 | 0.87 (2) | 2.01 (2) | 2.8603 (15) | 165.9 (18) |

| C2—H2B⋯Cg(π) | 0.99 | 2.64 | 3.5429 (13) | 152 |

(D = donor atom; H = hydrogen; A = acceptor atom; Cg(π) = centroid of the aromatic ring)

Chromatographic Techniques for Separation and Purity Verification

Chromatographic methods are essential tools for the separation, purification, and assessment of purity of synthesized organic compounds like this compound.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used routinely to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For tetrahydrocarbazole derivatives, TLC is typically performed on plates coated with a stationary phase of silica gel (e.g., Silica Gel G/UV254) nih.gov.

The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the plate via capillary action. A common mobile phase for separating tetrahydrocarbazoles, which are moderately polar, is a mixture of a nonpolar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate researchgate.net. The ratio of these solvents is adjusted to achieve optimal separation, indicated by the retention factor (Rƒ) value.

After development, the separated spots on the TLC plate are visualized. Since carbazoles are often UV-active due to their aromatic system, a common non-destructive method is illumination with ultraviolet light (typically at 254 nm), where the compounds appear as dark spots. Alternatively, chromogenic reagents can be used to produce colored spots, which can be useful for detecting nitrogen-containing heterocyclic compounds nih.gov.

Table 5: Typical Parameters for TLC Analysis of Tetrahydrocarbazoles

| Parameter | Description |

| Stationary Phase | Silica gel coated on glass or aluminum plates nih.gov |

| Mobile Phase | Mixture of a nonpolar and a polar solvent (e.g., Petroleum Ether:Ethyl Acetate) researchgate.net |

| Application | Spotting of a dilute solution of the compound onto the baseline of the plate |

| Development | Ascending chromatography in a sealed chamber saturated with mobile phase vapor |

| Visualization | 1. UV light (254 nm) 2. Chemical staining (e.g., iodine vapor, potassium permanganate, or specific chromogenic reagents) nih.gov |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analysis and purification of synthetic compounds, including this compound and its derivatives. Its versatility allows for both the precise quantification and purity assessment of a sample (analytical HPLC) and the isolation of significant quantities of a pure substance from a mixture (preparative HPLC). shimadzu.comwarwick.ac.uk The fundamental principle involves separating components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent).

For carbazole compounds, reverse-phase (RP) HPLC is a commonly employed method. sielc.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

Analytical HPLC Applications

In the context of this compound, analytical HPLC is crucial for monitoring reaction progress, identifying impurities, and determining the final purity of the synthesized compound. A typical analytical method would involve injecting a small sample volume onto an HPLC column to achieve sharp, symmetrical peaks for accurate quantification. warwick.ac.uk

Method development for carbazole derivatives often involves optimizing the mobile phase composition, which typically consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid is particularly advantageous for applications compatible with mass spectrometry (MS) detection. sielc.comsielc.com The selection of a robust column, such as a Newcrom R1, which has low silanol activity, is beneficial for achieving good peak shape and reproducibility. sielc.com Such methods are not only suitable for routine analysis but can also be adapted for pharmacokinetic studies. sielc.comsielc.com

Below is a table detailing typical parameters for an analytical HPLC method suitable for carbazole derivatives.

| Parameter | Specification | Purpose |

| Column | Newcrom R1 | Reverse-phase column with low silanol activity for improved peak shape. sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid | The organic/aqueous mixture provides the separation power, while the acid improves peak symmetry. sielc.comsielc.com |

| Detection | UV Spectrophotometry (e.g., 216 nm or 254 nm) | Carbazole structures contain chromophores that absorb UV light, allowing for sensitive detection. |

| Flow Rate | ~0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns to ensure efficient separation. pensoft.net |

| Injection Volume | 5 - 20 µL | Small volume to prevent column overloading and maintain high resolution. warwick.ac.ukpensoft.net |

| Temperature | 40 °C | Controlled temperature ensures reproducible retention times. pensoft.net |

Preparative HPLC for Purification

The objective of preparative HPLC is to isolate and purify the target compound, this compound, from crude reaction mixtures. warwick.ac.ukthermofisher.com This is achieved by scaling up the conditions established during analytical method development. sielc.comsielc.com The primary goal shifts from obtaining information to recovering a high-purity product for subsequent research, such as structural elucidation or biological activity screening. shimadzu.com

Scaling up involves using larger columns with greater stationary phase capacity and operating at higher flow rates to process larger sample volumes. warwick.ac.uk The key challenge is to increase the sample load without sacrificing the resolution achieved at the analytical scale. This often involves a strategy of "concentration overloading," where the sample concentration is increased to the limit of the column's capacity, leading to broader, rectangular peaks that still allow for the collection of pure fractions. warwick.ac.uk For compounds with poor solubility, "volume overloading" may be used instead. warwick.ac.uk

When scaling up, volatile buffers and mobile phase modifiers like formic acid or acetic acid are preferred over non-volatile ones like phosphoric acid to simplify the removal of the solvent from the collected fractions. shimadzu.com

The following table contrasts the key features of analytical and preparative HPLC.

| Feature | Analytical HPLC | Preparative HPLC |

| Objective | Qualitative and quantitative analysis, purity determination. warwick.ac.uk | Isolation and purification of compounds. shimadzu.comwarwick.ac.uk |

| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm, can be up to 200 mm. thermofisher.com |

| Sample Amount | Microgram (µg) to low milligram (mg) range. warwick.ac.uk | Milligram (mg) to gram (g) quantities. thermofisher.com |

| Flow Rate | 0.5 - 2.0 mL/min | >10 mL/min, can be significantly higher depending on column size. |

| Primary Outcome | Chromatogram with data on retention time, peak area, and purity. | Purified fractions of the target compound. |

Theoretical and Computational Chemistry Studies on 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For carbazole (B46965) derivatives, DFT calculations, often using hybrid functionals like B3LYP, provide reliable insights into their structure and reactivity. nih.govresearchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. deeporigin.com In a typical MESP map, regions of negative potential (colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. deeporigin.com

For carbazole systems, the MESP generally shows a negative potential around the nitrogen atom of the pyrrole (B145914) ring and the π-system of the aromatic ring, highlighting these as key sites for interaction. researchgate.netresearchgate.net In 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole, the nitrogen atom would be a primary site for hydrogen bonding and electrophilic interactions. The methyl group at the 8-position, being weakly electron-donating, would slightly increase the electron density of the benzene (B151609) ring, subtly influencing its electrostatic potential.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. edu.krd

Table 1: Representative DFT-Calculated Energies for Carbazole-Based Systems Note: This table presents typical values for related carbazole derivatives to illustrate the concepts, as specific data for this compound is not available.

| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Source |

|---|---|---|---|---|

| Carbazole-Benzothiadiazole Derivative 1 | -5.48 | -2.06 | 3.42 | nankai.edu.cn |

| Carbazole-Benzothiadiazole Derivative 2 | -5.33 | -2.83 | 2.50 | nankai.edu.cn |

| Carbazole-Anthracene Derivative | -5.51 | -2.72 | 2.79 | nankai.edu.cn |

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) on the potential energy surface. For flexible molecules like this compound, the saturated cyclohexene (B86901) ring can adopt several conformations.

X-ray crystallography studies of related compounds provide valuable experimental data on these conformations. For instance, the cyclohexene ring in the parent 2,3,4,9-Tetrahydro-1H-carbazole adopts a half-chair conformation. nih.govresearchgate.net In the derivative 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the cyclohexenone ring is found in an envelope conformation. nih.gov Another derivative, (E)-2-(Furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, exhibits a half-chair conformation for its cyclohexene ring. nih.gov Computational DFT studies can systematically explore these conformations to locate the lowest energy structures, confirming that slight variations in substitution can favor different ring puckering styles. mdpi.com

Table 2: Crystallographic Data and Conformation for a Related Tetrahydrocarbazole Derivative

| Compound | Formula | Ring Conformation | Dihedral Angle (Benzene-Pyrrole) | Source |

|---|---|---|---|---|

| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | C13H13NO | Envelope | 0.96 (7)° | nih.gov |

| (E)-2-(Furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | C18H15NO2 | Half-chair | 1.21 (10)° | nih.gov |

| 2,3,4,9-Tetrahydro-1H-carbazole | C12H13N | Half-chair (disordered) | 0.6 (1)° | researchgate.net |

Quantum Chemical Investigations of Reaction Mechanisms and Regioselectivity

Quantum chemical methods are instrumental in elucidating reaction mechanisms. The Fischer indole (B1671886) synthesis, a classic method for preparing carbazoles and their tetrahydro derivatives, has been the subject of computational studies. researchgate.net This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. scispace.comeurjchem.com

Computational analyses have been used to interpret the effect of substituents on the thermal and acid-catalyzed indolization of substituted cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles. osti.gov Such studies can model the transition states and intermediates of the key iajesm.comiajesm.com-sigmatropic rearrangement step, providing insights into the reaction's energetics and regioselectivity. researchgate.netosti.gov For the synthesis of this compound, quantum chemical calculations could predict the preferred reaction pathway and explain the regiochemical outcome dictated by the methyl-substituted phenylhydrazine (B124118) precursor.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While quantum chemical methods are highly accurate, they are computationally expensive for studying the dynamic behavior of molecules over time. Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape and flexibility of molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's dynamic behavior in different environments (e.g., in a solvent).

For this compound, MD simulations could reveal the flexibility of the tetrahydrocarbazole core, particularly the transitions between different conformations of the six-membered ring. These simulations are also crucial for understanding how the molecule interacts with its environment, such as water molecules or a protein binding site, and for calculating thermodynamic properties like binding free energy. core.ac.uk

In Silico Screening and Ligand-Protein Interaction Studies

The tetrahydrocarbazole scaffold is recognized for its presence in biologically active compounds, making it an attractive target for drug discovery. iajesm.comnih.gov In silico techniques, particularly molecular docking and virtual screening, are powerful tools for identifying potential drug candidates and studying their interactions with biological targets. nih.govmdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. science.govjapsonline.com Studies on various tetrahydrocarbazole derivatives have used docking to explore their binding modes with enzymes like L-Glutamine: D-fructose-6–phosphate amido transferase and AMP-activated protein kinase. nih.govresearchgate.net For example, a novel anti-prion compound based on a substituted tetrahydrocarbazole was discovered through in silico screening. nih.gov

A hypothetical docking study of this compound into a target protein would involve analyzing its interactions with amino acid residues. Key interactions would likely include hydrogen bonding involving the N-H group of the pyrrole ring and hydrophobic or π-stacking interactions involving the aromatic carbazole core. researchgate.net The 8-methyl group could also contribute to hydrophobic interactions within the binding pocket. These computational analyses are vital for the rational design of new therapeutic agents based on the tetrahydrocarbazole framework. nih.gov

Mechanistic Insights into Biological Activities and Molecular Interactions of 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole Derivatives

Enzyme Inhibition Mechanism Studies (In Vitro)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as potent inhibitors of cholinesterases, enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. The dysfunction of cholinergic neurons is a key aspect of cognitive decline in conditions like Alzheimer's disease, making cholinesterase inhibitors a significant area of research.

A series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the Ellman's method. nih.govnih.gov Notably, certain derivatives have demonstrated selective inhibition of AChE over BChE. nih.govnih.gov This selectivity is considered advantageous as BChE is abundant in peripheral tissues, and its inhibition can lead to undesirable side effects. nih.gov

The mechanism of inhibition often involves the binding of these derivatives to the peripheral anionic site (PAS) of AChE. nih.gov This interaction is crucial as the PAS is implicated in the aggregation of β-amyloid protein, a hallmark of Alzheimer's disease. nih.gov By binding to the PAS, these compounds can interfere with this pathological process. Specific derivatives, such as 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine, have been highlighted as selective AChE inhibitors, suggesting their potential as lead compounds for further investigation. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected 2,3,4,9-Tetrahydro-1H-carbazole Derivatives This is an interactive data table. You can sort and filter the data.

| Compound | Target Enzyme | Selectivity | Potential Significance |

|---|---|---|---|

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective | Lead for anti-Alzheimer's agents |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective | Lead for anti-Alzheimer's agents |

CpxA Phosphatase Activity Modulation

The two-component signal transduction system, CpxRA, is a crucial regulator of envelope stress in many Gram-negative bacteria. The sensor kinase, CpxA, possesses both kinase and phosphatase activity, controlling the phosphorylation state of the response regulator, CpxR. Derivatives of 2,3,4,9-tetrahydro-1H-carbazole, specifically 2,3,4,9-tetrahydro-1H-carbazol-1-amines, have been shown to activate the CpxRA system by directly inhibiting the phosphatase activity of CpxA. nih.gov

In the absence of envelope stress, CpxA acts as a phosphatase, keeping CpxR in its inactive, dephosphorylated state. nih.gov By inhibiting this phosphatase activity, the tetrahydrocarbazole derivatives lead to an accumulation of phosphorylated CpxR (CpxR-P). nih.gov This accumulation of CpxR-P results in the activation of the Cpx stress response, which in turn downregulates the expression of virulence factors. nih.govnih.gov This novel mechanism of action presents a promising strategy for developing anti-virulence agents to combat bacterial infections. nih.govnih.gov

Xanthine (B1682287) Oxidase and Cyclooxygenase Inhibition Pathways

While specific studies on 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole's direct inhibition of xanthine oxidase are not extensively detailed, the broader class of carbazole (B46965) and tetrahydrocarbazole derivatives has been investigated for such properties. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Its inhibition is a therapeutic target for conditions like gout. The inhibitory mechanism of compounds against xanthine oxidase often involves binding to the molybdenum center in the enzyme's active site, preventing the substrate from accessing it.

In the context of cyclooxygenase (COX) inhibition, certain cyano-substituted 2,3,4,9-tetrahydro-1H-carbazole-1-alkanoic acids have been identified as inhibitors of COX enzymes, with a marked selectivity for COX-2 over COX-1. nih.gov COX-2 is an inducible enzyme that plays a significant role in inflammation and pain. The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov The mechanism of COX-2 inhibition by these derivatives likely involves blocking the channel through which the substrate, arachidonic acid, enters the enzyme's active site.

Molecular Target Identification and Pathway Modulation

Interaction with CREB-binding Protein and Acetyltransferase Activity

CREB-binding protein (CBP) is a transcriptional coactivator that plays a pivotal role in regulating the expression of numerous genes by interacting with a wide array of transcription factors. While direct mechanistic studies of this compound with CBP are not available, the potential for interaction can be inferred from the behavior of other small molecules and the function of CBP.

CBP possesses intrinsic histone acetyltransferase (HAT) activity, which is crucial for chromatin remodeling and gene activation. It is plausible that carbazole derivatives could modulate CBP's acetyltransferase activity either directly or indirectly. One potential mechanism could involve competition for binding to specific domains of CBP. For instance, CBP interacts with various transcription factors, including the signal transducer and activator of transcription (STAT) proteins. nih.gov If a carbazole derivative were to bind to a site on CBP that is also recognized by a transcription factor, it could competitively inhibit the formation of the transcription factor-CBP complex, thereby modulating gene expression.

Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition

The Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Dysregulation of the STAT pathway, particularly the persistent activation of STAT3, is a hallmark of many cancers. The carbazole scaffold has been identified as a promising pharmacophore for the development of STAT pathway inhibitors. nih.govnih.gov

Several carbazole derivatives have been shown to inhibit the STAT pathway, with a particular focus on STAT3. nih.govnih.gov The mechanism of inhibition can occur through various means. One identified mechanism involves the upregulation of protein-tyrosine phosphatase PTPN6. nih.gov PTPN6 can dephosphorylate and inactivate STAT3, thereby downregulating its downstream signaling. By inducing the expression or activity of this phosphatase, carbazole derivatives can effectively suppress the oncogenic functions of STAT3. This leads to the inhibition of cancer cell proliferation and the induction of apoptosis. nih.gov

Table 2: Summary of Mechanistic Insights This is an interactive data table. You can sort and filter the data.

| Section | Molecular Target/Pathway | Mechanism of Action |

|---|---|---|

| 6.1.1 | Acetylcholinesterase (AChE) | Binding to the peripheral anionic site (PAS), leading to selective inhibition. |

| 6.1.2 | CpxA Phosphatase | Direct inhibition of phosphatase activity, leading to accumulation of CpxR-P. |

| 6.1.3 | Cyclooxygenase-2 (COX-2) | Selective inhibition, likely by blocking the substrate channel. |

Fatty Acid-Binding Protein Binding

Fatty Acid-Binding Proteins (FABPs) are intracellular chaperones involved in the transport and metabolism of fatty acids and other lipophilic molecules. nih.gov They have been identified as potential drug targets for metabolic diseases. nih.gov While the broader class of carbazole derivatives has been investigated for various biological interactions, specific research detailing the binding mechanisms of this compound derivatives to Fatty Acid-Binding Proteins is not extensively documented in the currently available literature. General studies on FABPs show that they possess a binding pocket that accommodates the hydrocarbon tail of ligands, with conserved basic amino acid residues typically binding the carboxylate group of fatty acids. nih.gov However, direct evidence and mechanistic insights into the interaction between tetrahydrocarbazole derivatives and this protein family remain an area for future investigation.

Neurotransmitter Receptor Interactions

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have been identified as versatile ligands for various neurotransmitter systems, demonstrating a range of activities from enzymatic inhibition to receptor modulation.

A significant area of research has been their role as cholinesterase inhibitors. A series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Certain amino and nitro derivatives were found to be selective AChE inhibitors, a key target in the management of Alzheimer's disease.

Interactions with dopamine (B1211576) receptors have also been a major focus. Carbazole-based compounds have been developed as potent agonists for both D2 and D3 dopamine receptors. nih.gov Conversely, other novel carbazole and tetrahydro-carboline derivatives have been reported as selective dopamine D3 receptor antagonists, which are of interest for antipsychotic treatments. e-enm.org Furthermore, tetrahydrocarbazole-based molecules have been designed as dual dopamine D2 partial agonists and serotonin (B10506) reuptake inhibitors, aiming to treat a broader range of symptoms in schizophrenia. nih.gov

The serotonergic system is another important target. 5-fluoro-tetrahydrocarbazole derivatives have shown high affinity for the serotonin transporter, acting as serotonin reuptake inhibitors (SRIs). nih.gov These compounds have also been investigated for their activity as serotonin 5-HT1A receptor antagonists. nih.gov Additionally, certain analogues of 1,2,3,9-tetrahydro-4H-carbazol-4-one have been developed as ligands for α1-adrenergic receptor subtypes, with some compounds displaying affinity in the nanomolar range. researchgate.net

Elucidation of Antimicrobial Action Mechanisms (In Vitro)

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated notable antimicrobial activities through various mechanisms of action, as revealed by in vitro studies.

A primary mechanism is the inhibition of essential bacterial enzymes involved in DNA replication. Tetrahydrocarbazoles have been identified as potent inhibitors of DNA gyrase and topoisomerase IV. nih.govucl.ac.uk These type II topoisomerases are crucial for maintaining DNA topology during replication, and their inhibition leads to bacterial cell death. The inhibitory action is often competitive with ATP, targeting the ATPase activity of the GyrB subunit of DNA gyrase. nih.gov

In addition to targeting DNA replication, some tetrahydrocarbazole derivatives are thought to inhibit bacterial cell wall synthesis, another critical pathway for bacterial survival. nih.govucl.ac.uk For antifungal activity, a specific mechanism identified involves the inhibition of Saccharomyces cerevisiae N-myristoyltransferase (NMT), an enzyme essential for fungal viability. nih.gov Molecular docking studies have also suggested that some derivatives may act as inhibitors of GlcN-6-P synthase, an enzyme involved in the biosynthesis of amino sugars for the cell wall.

The table below summarizes the in vitro antimicrobial mechanisms associated with tetrahydrocarbazole derivatives.

| Mechanism of Action | Target Enzyme/Process | Target Organism Type | References |

| Inhibition of DNA Replication | DNA Gyrase / Topoisomerase IV | Bacteria | ucl.ac.uk, nih.gov |

| Inhibition of Cell Wall Synthesis | Peptidoglycan Biosynthesis | Bacteria | ucl.ac.uk, nih.gov |

| Inhibition of Protein Modification | N-myristoyltransferase (NMT) | Fungi | nih.gov |

| Inhibition of Cell Wall Precursors | GlcN-6-P synthase | Bacteria |

Mechanistic Basis of Antioxidant Properties

The antioxidant properties of carbazole and its derivatives, including the tetrahydrocarbazole scaffold, are primarily attributed to their ability to scavenge free radicals and modulate oxidative stress pathways. The core mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

The presence of specific functional groups on the carbazole ring system is crucial for this activity. Studies on carbazole alkaloids have shown that an aryl hydroxyl substituent significantly enhances antioxidant capacity. These hydroxyl groups can readily donate a hydrogen atom, stabilizing the resulting phenoxyl radical through resonance within the aromatic system, thereby terminating free-radical chain reactions. In fact, certain carbazole alkaloids exhibit stronger free-radical-terminating potential in liposomal membranes than vitamin E.

Beyond direct radical scavenging, some carbazole derivatives can exert their antioxidant effects by influencing cellular antioxidant pathways. For instance, the carbazole alkaloid mahanimbine (B1675914) has been shown to reduce oxidative stress by inducing the expression of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), through the activation of the Nrf2 (nuclear factor erythroid-2-related factor 2) pathway. This indicates a dual mechanism of both direct chemical neutralization of ROS and upregulation of the cell's endogenous antioxidant defenses.

Antitumoral and Antiproliferative Activity Mechanisms (In Vitro Cellular Assays)

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole exert their antitumoral effects in vitro by inducing programmed cell death, or apoptosis, through multiple intricate pathways. A central mechanism is the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Research has demonstrated that these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Activation of the intrinsic pathway by tetrahydrocarbazole derivatives often involves the upregulation of the p53-p21 signaling pathway, leading to the activation of initiator caspase-9 and executioner caspase-3. Some derivatives have been shown to induce apoptosis in tumor cells via a caspase-dependent pathway without causing necrotic cell death.

Another significant mechanism is the induction of cell cycle arrest, which prevents cancer cells from progressing through the division cycle and can subsequently lead to apoptosis. Treatment of cancer cells with tetrahydrocarbazole derivatives has been shown to cause cell cycle arrest, frequently at the G2/M phase.

Furthermore, these compounds can target other key cellular components to trigger apoptosis. Some carbazole derivatives function as inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair, leading to DNA damage and cell death. Inhibition of telomerase, an enzyme that maintains telomere length and is overactive in many cancer cells, represents another pathway. By inhibiting telomerase, certain tetrahydrocarbazole-triazole hybrids can induce telomere shortening, leading to cellular senescence or apoptosis.

In vitro cellular assays have consistently demonstrated the potent antiproliferative activity of this compound derivatives against a diverse range of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

These derivatives have shown significant cytotoxic effects against various types of cancers. For instance, specific tetrahydrocarbazole hybridized with dithioate derivatives have exhibited potent activity against human breast adenocarcinoma (MCF-7) and colon tumor (HCT-116) cell lines, with one 4-chlorophenylpiperazine derivative showing an IC50 value of 7.24 nM against MCF-7 cells, a potency superior to the standard drug doxorubicin (B1662922) in that study.

Other studies have highlighted the broad-spectrum activity of these compounds. A series of 5,8-Dimethyl-9H-carbazole derivatives were particularly active against the triple-negative MDA-MB-231 breast cancer cell line, with the most active compound recording an IC50 value of 0.73 µM. Additionally, various derivatives have demonstrated inhibitory activity against lung (A549), cervical (HeLa, CaSki), and gastric (MGC-803) cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. The antiproliferative effect is often selective, with some compounds showing greater tumor selectivity compared to their effect on normal human lymphocytes.

The table below presents a summary of the reported cytotoxic activities of various tetrahydrocarbazole derivatives against different human cancer cell lines.

| Derivative Class | Cell Line | Cancer Type | IC50 Value | Reference |

| 5,8-Dimethyl-9H-carbazole derivative | MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 µM | |

| 5,8-Dimethyl-9H-carbazole derivative | MCF-7 | Breast Adenocarcinoma | >10 µM (moderate activity) | |

| Tetrahydrocarbazole-dithioate hybrid (6f) | MCF-7 | Breast Adenocarcinoma | 7.24 nM | |

| Tetrahydrocarbazole-dithioate hybrid (6f) | HCT-116 | Colon Carcinoma | 8.23 nM | |

| Tetrahydrocarbazole-triazole hybrid (5g) | MCF-7 | Breast Adenocarcinoma | 15.14 µM | |

| Dithiocarbamate derivative (8a) | HeLa | Cervical Cancer | 0.99 µM | |

| Dithiocarbamate derivative (8a) | CaSki | Cervical Cancer | 2.36 µM | |

| Carbazole derivative (11) | MCF-7 | Breast Adenocarcinoma | 6.44 µM | |

| Carbazole derivative (9) | HeLa | Cervical Cancer | 7.59 µM | |

| Carbazole derivative (10) | HepG2 | Liver Carcinoma | 7.68 µM |

Neuroprotective and Anti-Prion Activity: Cellular and In Silico Studies of this compound Derivatives

The therapeutic potential of 2,3,4,9-tetrahydro-1H-carbazole derivatives in neurodegenerative disorders is an area of growing interest. This section explores the mechanistic insights into their neuroprotective and anti-prion activities, drawing from both cellular and computational studies.

NMDA Receptor Modulation

Derivatives of the tetrahydrocarbazole scaffold have been investigated for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative conditions. Therefore, compounds that can modulate NMDA receptor activity are of significant therapeutic interest.

Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of polypharmacophoric compounds, which are conjugates of carbazole and tetrahydrocarbazole derivatives with 1-aminoadamantane. These studies aimed to model the blockage of the NMDA receptor. The biological activity in these models was measured by the half-maximal inhibitory concentration (IC50) for the inhibition of [3H]MK-801 binding to the NMDA receptor. The development of a regression model with satisfactory statistical characteristics from this QSAR modeling suggests that the tetrahydrocarbazole scaffold can be a viable backbone for the design of NMDA receptor antagonists.

While direct cellular or in silico studies specifically on this compound are not extensively documented in publicly available research, the broader findings on related derivatives suggest that this compound likely interacts with the NMDA receptor. The lipophilic nature of the tetrahydrocarbazole ring system would facilitate its entry into the hydrophobic binding pockets of the receptor. Computational docking and molecular dynamics simulations on related antagonists have shown that these molecules can bind within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions and mitigating excitotoxicity. The methyl group at the 8-position of the carbazole ring may influence the binding affinity and selectivity of the compound for different NMDA receptor subunits through steric and electronic effects. Further in silico docking and cellular assays are necessary to elucidate the precise mechanism and potency of this compound as an NMDA receptor modulator.

Inhibition of Prion Propagation in Infected Cells.nih.gov

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, infectious scrapie isoform (PrPSc). A significant breakthrough in the anti-prion potential of tetrahydrocarbazole derivatives came with the discovery of 2,3,4,9-tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14) through in silico screening and subsequent cellular assays. nih.gov